molecular formula C7H12ClN3O2S B6175037 ethyl 5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate hydrochloride CAS No. 2503207-45-0

ethyl 5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate hydrochloride

Cat. No.: B6175037
CAS No.: 2503207-45-0
M. Wt: 237.7
InChI Key:
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Description

Ethyl 5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate hydrochloride is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate hydrochloride typically involves the reaction of ethyl 2-chloro-2-(2-phenylhydrazono)acetate with methylamine and thiocarbonyl compounds under controlled conditions. The reaction is carried out in an ethanol solvent with triethylamine as a base . The reaction mixture is refluxed to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Ethyl 5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylate hydrochloride can be compared with other thiadiazole derivatives:

    Thiazoles: Similar in structure but contain a sulfur atom in place of one of the nitrogen atoms in the thiadiazole ring.

    Indoles: Contain a fused benzene and pyrrole ring system.

    Triazoles: Contain three nitrogen atoms in a five-membered ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2503207-45-0

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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